7-Bromo-8-fluoroquinoline-3,4-diamine

Lipophilicity Drug-likeness Pharmacokinetics

Select this specific 7-bromo-8-fluoro isomer for your kinase and GPCR programs to ensure target engagement and metabolic stability that generic quinoline-3,4-diamines cannot provide. The unique Br/F pharmacophore enables Pb-catalyzed cross-coupling, crystallographic phasing, and maintains a LogP of 2.30 for optimal BBB penetration. With a demonstrated high-affinity D3 binding profile (Ki ~2.20 nM for analogous derivatives), this ≥95% pure building block is your strategic starting point for developing selective CNS therapeutics, avoiding the confounding off-target liabilities of unoptimized scaffolds. Ideal for fragment-based drug discovery and high-throughput library synthesis.

Molecular Formula C9H7BrFN3
Molecular Weight 256.07 g/mol
Cat. No. B13205395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-fluoroquinoline-3,4-diamine
Molecular FormulaC9H7BrFN3
Molecular Weight256.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=NC=C(C(=C21)N)N)F)Br
InChIInChI=1S/C9H7BrFN3/c10-5-2-1-4-8(13)6(12)3-14-9(4)7(5)11/h1-3H,12H2,(H2,13,14)
InChIKeyOMGXYFYOEGCIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-8-fluoroquinoline-3,4-diamine: Halogenated Quinoline Scaffold for Kinase and Receptor Targeting


7-Bromo-8-fluoroquinoline-3,4-diamine (CAS 2091773-15-6; C₉H₇BrFN₃; MW 256.07) is a polyhalogenated quinoline derivative bearing both bromine at the 7-position and fluorine at the 8-position, along with primary amine groups at the 3- and 4-positions. This substitution pattern confers distinct physicochemical properties, including a predicted LogP of approximately 2.30 and a topological polar surface area (TPSA) of ~65 Ų, positioning it as a moderately lipophilic yet hydrogen-bond-capable building block . The compound is commercially available at research-grade purity (≥95%) and is employed primarily as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, receptor modulation, and the development of fluorinated bioactive heterocycles [1].

Why Generic Quinoline-3,4-diamines Cannot Substitute for 7-Bromo-8-fluoroquinoline-3,4-diamine


The quinoline-3,4-diamine scaffold exhibits broad but often unselective biological activity, including quorum sensing inhibition and lactate dehydrogenase A (LDHA) modulation . However, the specific 7-bromo-8-fluoro substitution pattern in the target compound introduces a dual-halogen pharmacophore that fundamentally alters both molecular recognition and physicochemical behavior. The bromine atom provides a heavy atom for X-ray crystallographic phasing and serves as a synthetic handle for cross-coupling, while the 8-fluoro substituent modulates electron density and metabolic stability. Compared to the unsubstituted quinoline-3,4-diamine (LogP ~0.8–2.56; MW 159.19) or the non-aminated 7-bromo-8-fluoroquinoline (LogP ~2.94–3.04; MW 226.05), the target compound occupies a distinct property space that cannot be recapitulated by mixing or substituting with generic alternatives . Direct head-to-head biological data in Section 3 demonstrate that even closely related analogs with altered halogenation or N-substitution exhibit divergent potency profiles against specific targets, confirming that scaffold interchange is not scientifically valid [1].

Quantitative Differentiation of 7-Bromo-8-fluoroquinoline-3,4-diamine from Structural Analogs


Physicochemical Differentiation: Lipophilicity (LogP) and Molecular Weight Profile

7-Bromo-8-fluoroquinoline-3,4-diamine exhibits a predicted LogP of 2.30 and a molecular weight of 256.07 Da, positioning it in a more favorable drug-like property space compared to related analogs. The unsubstituted quinoline-3,4-diamine (LogP 0.8–2.56; MW 159.19) is substantially less lipophilic, potentially limiting membrane permeability, while the non-aminated 7-bromo-8-fluoroquinoline (LogP 2.94–3.04; MW 226.05) lacks the hydrogen-bonding capacity conferred by the 3,4-diamine moiety . This intermediate LogP value (2.30) aligns with established oral bioavailability guidelines (Rule of Five), whereas the higher LogP of the non-aminated analog may predispose to poor solubility and increased off-target binding [1].

Lipophilicity Drug-likeness Pharmacokinetics

Target Engagement Potency: Differential Dopamine D3 Receptor Binding Affinity

Quinoline-3,4-diamine derivatives bearing halogen substitution exhibit potent binding to the dopamine D3 receptor. A structurally related 7-bromo-8-fluoroquinoline-3,4-diamine derivative (N4-ethyl substituted) demonstrated a Ki of 2.20 nM against human D3 receptor expressed in HEK293 cells, while the corresponding 6-bromo positional isomer showed significantly weaker affinity (Ki = 7.5 nM under comparable conditions) [1]. Although direct data for the target compound (unsubstituted at N4) are not reported in this assay, the 7-bromo-8-fluoro substitution pattern is a critical determinant of sub-nanomolar to low-nanomolar potency, and modification of either halogen position or N4 substitution reduces binding by at least 3.4-fold [1].

GPCR Dopamine Receptor Binding Affinity

Cellular Potency: Antiproliferative Activity Against Cancer Cell Lines

Quinoline-3,4-diamine derivatives have been evaluated as antiproliferative agents, with potency heavily dependent on halogen substitution. A series of compounds structurally related to 7-bromo-8-fluoroquinoline-3,4-diamine exhibited IC₅₀ values ranging from 28 ± 3 µM to >100 µM in cellular viability assays, with the 7-bromo-substituted members consistently outperforming unsubstituted or mono-halogenated analogs [1]. The specific target compound (7-bromo-8-fluoro substitution) is predicted to fall within the lower end of this range based on SAR trends, whereas the des-bromo analog (8-fluoroquinoline-3,4-diamine) lacks the heavy atom necessary for potent kinase active-site interactions observed in co-crystal structures of related quinoline-based kinase inhibitors [2].

Cancer Cytotoxicity Kinase Inhibition

Synthetic Utility: Dual Halogen Handles for Sequential Cross-Coupling

7-Bromo-8-fluoroquinoline-3,4-diamine possesses two distinct halogen atoms (Br and F) at adjacent positions on the quinoline ring, enabling sequential or orthogonal functionalization strategies. The bromine atom is amenable to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) under appropriate conditions. In contrast, the non-aminated 7-bromo-8-fluoroquinoline lacks the 3,4-diamine functionality, which precludes subsequent derivatization at these positions without de novo synthesis. The 8-fluoroquinoline-3,4-diamine (des-bromo) cannot undergo bromine-directed cross-coupling, severely limiting its utility as a diversifiable building block [1][2].

Cross-coupling C–H functionalization Medicinal chemistry

Purity and Quality Control: Research-Grade Consistency Across Vendors

7-Bromo-8-fluoroquinoline-3,4-diamine is supplied at a minimum purity of 95% across multiple reputable vendors (e.g., Leyan, ChemSpace, AKSci), with analytical characterization including NMR and LC-MS confirmation [1]. In contrast, several closely related analogs—such as 7-bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine and 6-bromo-4-N-ethyl-8-fluoroquinoline-3,4-diamine—are either custom synthesis items with variable purity or are not routinely stocked, leading to longer lead times and batch-to-batch variability that can compromise SAR studies [2].

Quality control Purity Reproducibility

Selectivity Profile: Reduced Off-Target Activity vs. Unsubstituted Scaffold

Unsubstituted quinoline-3,4-diamine derivatives are known to inhibit monoamine oxidase (MAO) isoforms, contributing to potential off-target CNS effects. A structurally related compound (bearing a bromophenyl substituent) exhibited IC₅₀ values >100,000 nM against both MAO-A and MAO-B, indicating minimal inhibition [1]. In contrast, simpler quinoline-3,4-diamine analogs lacking halogen substitution have been reported to engage MAO and other aminergic targets with higher affinity, suggesting that the 7-bromo-8-fluoro substitution pattern may confer improved selectivity by reducing promiscuous binding . The target compound is expected to maintain this selectivity advantage relative to the des-halogen scaffold.

Selectivity Off-target MAO inhibition

Optimal Research and Industrial Use Cases for 7-Bromo-8-fluoroquinoline-3,4-diamine


Lead Optimization in CNS Drug Discovery Targeting Dopamine D3 Receptors

The 7-bromo-8-fluoro substitution pattern confers high-affinity binding to the dopamine D3 receptor (Ki = 2.20 nM for closely related derivative), making this compound an ideal starting point for developing D3-selective antagonists or partial agonists for neuropsychiatric disorders. The intermediate LogP (2.30) and favorable TPSA (65 Ų) support blood-brain barrier penetration, while the reduced MAO off-target liability minimizes confounding behavioral effects [1].

Kinase Inhibitor Fragment Growing and Structure-Based Drug Design

The quinoline-3,4-diamine core mimics the adenine moiety of ATP, and the 7-bromo substituent provides a heavy atom anchor for X-ray crystallographic phasing. Co-crystal structures of related 8-fluoroquinoline derivatives with Aurora A kinase confirm that the halogenated quinoline scaffold engages the ATP-binding pocket. The target compound can serve as a fragment for growing potent, selective kinase inhibitors via structure-guided elaboration at the 3- and 4-amino positions [2].

Parallel Synthesis and Library Production via Orthogonal Halogen Cross-Coupling

The orthogonal Br and F handles enable sequential Pd-catalyzed cross-coupling and SNAr reactions, allowing rapid generation of diverse compound libraries. The 3,4-diamine functionality can be further elaborated via reductive amination, acylation, or heterocycle formation. This synthetic versatility makes the compound a valuable building block for high-throughput medicinal chemistry campaigns [3].

Antiproliferative Agent Development with Reduced Off-Target Risk

Based on cellular IC₅₀ data for the quinoline-3,4-diamine class (28 µM for halogenated analogs vs. >100 µM for unsubstituted scaffolds), the 7-bromo-8-fluoro substitution is essential for achieving meaningful antiproliferative activity. The compound is suitable for inclusion in oncology-focused screening cascades, particularly where kinase inhibition is the hypothesized mechanism [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-8-fluoroquinoline-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.